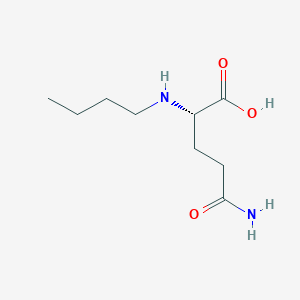
n-Butylglutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Butylglutamine is an organic compound that belongs to the class of amino acid derivatives It is a derivative of glutamine, where the amino group is substituted with a butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Butylglutamine can be achieved through several methods. One common approach involves the reaction of glutamine with n-butylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where glutamine and n-butylamine are mixed in the presence of a catalyst. The reaction is conducted at high temperatures (160-220°C) and pressures (0.3-0.8 MPa) to optimize yield and efficiency . The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
n-Butylglutamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield butylglutamic acid, while reduction can produce butylglutamine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
n-Butylglutamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic reactions and is used in studies of amino acid metabolism.
Medicine: It has potential therapeutic applications due to its role in cellular metabolism and protein synthesis.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of n-Butylglutamine involves its interaction with various molecular targets and pathways. It is known to participate in the synthesis of proteins and nucleotides by serving as a nitrogen donor. It also plays a role in the regulation of cellular metabolism and energy production by entering the Krebs cycle as an intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutamine: The parent compound of n-Butylglutamine, involved in protein synthesis and nitrogen metabolism.
n-Butylamine: A simpler amine that serves as a precursor in the synthesis of this compound.
Glutamic Acid: Another amino acid derivative involved in neurotransmission and protein synthesis.
Uniqueness
This compound is unique due to its butyl substitution, which imparts different chemical properties and reactivity compared to its parent compound, glutamine. This modification allows it to participate in unique chemical reactions and makes it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H18N2O3 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
(2S)-5-amino-2-(butylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-2-3-6-11-7(9(13)14)4-5-8(10)12/h7,11H,2-6H2,1H3,(H2,10,12)(H,13,14)/t7-/m0/s1 |
InChI-Schlüssel |
OZPYLDGPUIAEQJ-ZETCQYMHSA-N |
Isomerische SMILES |
CCCCN[C@@H](CCC(=O)N)C(=O)O |
Kanonische SMILES |
CCCCNC(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


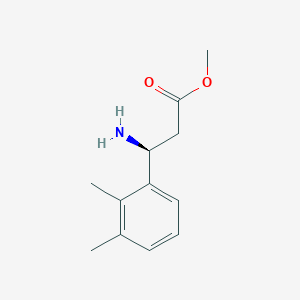
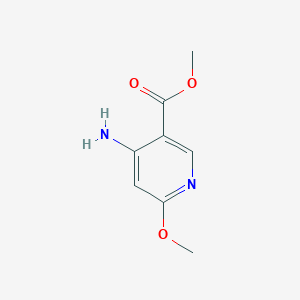

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728813.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728815.png)
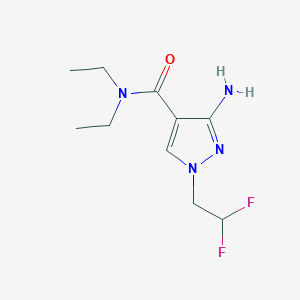

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728836.png)
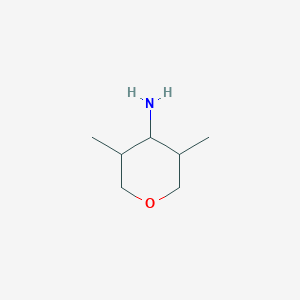
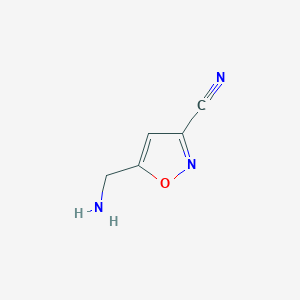
![Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728863.png)
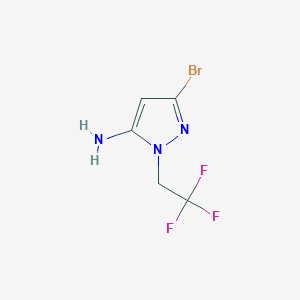
![1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine](/img/structure/B11728882.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728887.png)
